3,5-dibromo-2-hydrazino-1H-indole

Immuno-oncology Enzyme Inhibition Cellular Assay

3,5-Dibromo-2-hydrazino-1H-indole (CAS 937604-20-1) is a synthetic, brominated indole derivative bearing a reactive hydrazino (-NH-NH₂) moiety at the 2-position. It is primarily utilized as a versatile building block in medicinal chemistry and bioconjugation research, with its molecular formula C₈H₇Br₂N₃ and a molecular weight of 304.97 g/mol.

Molecular Formula C8H7Br2N3
Molecular Weight 304.97 g/mol
CAS No. 937604-20-1
Cat. No. B1320632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-2-hydrazino-1H-indole
CAS937604-20-1
Molecular FormulaC8H7Br2N3
Molecular Weight304.97 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(N2)NN)Br
InChIInChI=1S/C8H7Br2N3/c9-4-1-2-6-5(3-4)7(10)8(12-6)13-11/h1-3,12-13H,11H2
InChIKeyYZSADBGSTWXKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-hydrazino-1H-indole: Core Chemical Profile and Procurement Identifiers


3,5-Dibromo-2-hydrazino-1H-indole (CAS 937604-20-1) is a synthetic, brominated indole derivative bearing a reactive hydrazino (-NH-NH₂) moiety at the 2-position. It is primarily utilized as a versatile building block in medicinal chemistry and bioconjugation research, with its molecular formula C₈H₇Br₂N₃ and a molecular weight of 304.97 g/mol [1]. The strategic placement of bromine atoms at the 3 and 5 positions provides synthetic handles for cross-coupling reactions, while the hydrazino group enables further derivatization into hydrazones, hydrazides, and conjugates .

Why Generic 2-Hydrazinoindole or Mono-Bromo Analogs Cannot Substitute 3,5-Dibromo-2-hydrazino-1H-indole


The unique, dual-bromination pattern of 3,5-dibromo-2-hydrazino-1H-indole is essential for its intended applications. Unlike the unsubstituted 2-hydrazino-1H-indole (MW 147.18 g/mol) or mono-brominated analogs, the specific positioning of the bromine atoms at the 3- and 5-positions on the indole core directly influences the electronic properties and steric profile of the molecule [1]. These modifications are not trivial; they are critical determinants of the compound's reactivity in cross-coupling reactions and its binding affinity for biological targets, as evidenced by its reported activity against Indoleamine 2,3-dioxygenase (IDO). Substituting with a less substituted analog would fundamentally alter the outcome of a synthetic sequence or a biological assay, rendering the data non-comparable and potentially invalidating the research [2].

Quantitative Evidence for Selecting 3,5-Dibromo-2-hydrazino-1H-indole Over Analogs


IDO1 Enzyme Inhibition Potency: A Direct Cellular Comparison

3,5-Dibromo-2-hydrazino-1H-indole demonstrates potent, sub-micromolar inhibition of Indoleamine 2,3-dioxygenase (IDO1) in a cellular context. In a head-to-head comparison, it achieved an EC50 of 135 nM in HeLa cells, a level of potency that is orders of magnitude greater than the inactive or weakly active unsubstituted 2-hydrazinoindole scaffold (EC50 > 10,000 nM) and is competitive with advanced lead compounds in the same class [1]. This specific substitution pattern is required for the observed activity.

Immuno-oncology Enzyme Inhibition Cellular Assay

Validated Chemical Identity and High Purity for Reproducible Research

The compound is available with a verified purity of 97% as determined by HPLC, GC, and NMR, accompanied by batch-specific certificates of analysis . This level of purity and validation surpasses the often-cited 95% purity of generic sources and is critical for minimizing confounding effects in sensitive biological assays or ensuring high yields in demanding synthetic transformations .

Chemical Synthesis Analytical Chemistry Quality Control

Enhanced Lipophilicity for Improved Membrane Permeability and Target Engagement

The introduction of two bromine atoms at the 3 and 5 positions significantly increases the compound's lipophilicity. The calculated XLogP3-AA for 3,5-dibromo-2-hydrazino-1H-indole is 3.0, a substantial increase compared to the unsubstituted 2-hydrazino-1H-indole (estimated XLogP ~1.0) [1]. This physicochemical shift is a primary driver for improved passive membrane permeability and may contribute to enhanced cellular target engagement, as reflected in the potent cellular EC50 value.

Medicinal Chemistry Physicochemical Properties Drug Design

Positional Selectivity in Conjugation Reactions

Patents and literature describing hydrazinyl-indole conjugates highlight the utility of the hydrazino group at the 2-position of the indole ring for site-specific bioconjugation. The presence of bromine atoms at the 3- and 5-positions serves to electronically tune the reactivity of the hydrazino group and provide orthogonal synthetic handles for further functionalization, a feature not present in non-brominated or mono-brominated analogs [1].

Bioconjugation Chemical Biology Site-Specific Labeling

Strategic Application Scenarios for 3,5-Dibromo-2-hydrazino-1H-indole in R&D and Procurement


Medicinal Chemistry: Development of Potent IDO1 Inhibitors for Immuno-Oncology

This compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting Indoleamine 2,3-dioxygenase (IDO1). Its demonstrated cellular EC50 of 135 nM provides a defined potency benchmark. Researchers can use it as a scaffold to design focused libraries, modifying the hydrazino and bromo positions to improve potency, selectivity, and pharmacokinetic properties, building upon a known active chemotype rather than an inactive core .

Chemical Biology: Advanced Bioconjugation and Chemical Probe Synthesis

The dual functionality of the molecule (2-hydrazino for conjugation and 3,5-dibromo for cross-coupling) enables the creation of sophisticated chemical probes. It can be first attached to a peptide, antibody, or small molecule of interest via its hydrazino group. Subsequently, the bromine atoms can be used in late-stage diversification via Suzuki or Buchwald-Hartwig couplings to introduce fluorescent tags, affinity handles, or additional pharmacophores, a strategy supported by patent literature on hydrazinyl-indole conjugates .

Analytical and Quality Control: High-Purity Reference Standard

Due to its available, rigorously validated high purity (97%) and comprehensive analytical characterization (NMR, HPLC, GC), this compound is suitable for use as a quantitative reference standard in analytical method development, HPLC calibration, and for ensuring batch-to-batch consistency in larger-scale synthetic campaigns . Its well-defined melting point (>230°C) provides an additional identifier for quality control .

Synthetic Chemistry: A Versatile Building Block for Complex Heterocycles

The hydrazino group can undergo cyclocondensation reactions with 1,3-diketones, α,β-unsaturated ketones, or orthoesters to yield fused pyrazole, pyrimidine, or triazole ring systems. The bromine atoms provide entry points for subsequent derivatization, allowing for the modular construction of diverse, complex heterocyclic libraries with potential biological activity .

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